Pixantrone-d8

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetics

Pixantrone-d8 (BBR 2778-d8) is the required deuterated internal standard for accurate LC-MS/MS quantification of pixantrone. Eight deuterium atoms produce a definitive +8 Da mass shift, enabling baseline chromatographic separation and unambiguous MS distinction from the analyte. Unlike lower-labeled d4/d6 variants, the d8 labeling eliminates isotopic cross-talk and quantification bias. Essential for correcting matrix effects and ionization variability per FDA Bioanalytical Method Validation guidance. Critical for ADME studies, cardiac safety profiling, and resistance mechanism research involving liposomal or nanoparticle formulations. Supplied as a certified analytical reference standard, not a therapeutic agent.

Molecular Formula C25H27N5O10
Molecular Weight 565.6 g/mol
Cat. No. B10828973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePixantrone-d8
Molecular FormulaC25H27N5O10
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i4D2,5D2,7D2,8D2;;
InChIKeySVAGFBGXEWPNJC-XBEGKDNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pixantrone-d8: A Deuterated Internal Standard for LC-MS Quantification of the Topoisomerase II Inhibitor Pixantrone


Pixantrone-d8 (also referred to as BBR 2778-d8) is a deuterated analog of pixantrone, a synthetic aza-anthracenedione and topoisomerase II inhibitor . The compound incorporates eight deuterium atoms at the 2-aminoethyl side chains and is provided as a maleate salt for analytical applications . Pixantrone-d8 is manufactured for use exclusively as a stable isotope-labeled internal standard for the accurate and precise quantification of pixantrone by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The parent compound, pixantrone, is approved in the European Union for the treatment of relapsed or refractory aggressive non-Hodgkin lymphoma (NHL) and exhibits reduced cardiotoxicity relative to mitoxantrone and doxorubicin in preclinical models [1].

Why Pixantrone-d8 Cannot Be Substituted by Non-Deuterated Pixantrone or Lower-Labeled Analogs in Quantitative Bioanalysis


Pixantrone-d8 is not a therapeutic agent but a critical analytical tool whose utility derives entirely from its deuterium labeling pattern and isotopic purity. The eight incorporated deuterium atoms produce a mass shift of +8 Da relative to unlabeled pixantrone (C17H19N5O2; MW ~341.36 Da), enabling baseline chromatographic separation and unambiguous mass spectrometric distinction between the analyte and the internal standard . Non-deuterated pixantrone (analytical reference standard) cannot serve as an internal standard because it co-elutes with and is spectrally indistinguishable from the analyte, rendering matrix effect correction and ionization efficiency normalization impossible [1]. Lower-labeled variants (e.g., d4 or d6) provide reduced mass separation and may exhibit isotopic cross-talk with the analyte or with naturally occurring 13C isotopologues, introducing systematic quantification bias [2]. Consequently, generic substitution of Pixantrone-d8 with alternative pixantrone forms in validated bioanalytical methods would compromise assay accuracy, precision, and regulatory compliance.

Quantitative Differentiation Evidence: Pixantrone-d8 Versus Closest Analogs and Alternatives


Pixantrone-d8 Delivers ≥99% Isotopic Enrichment and Chemical Purity for FDA/ICH-Compliant Bioanalysis

Pixantrone-d8 is supplied with a certified purity of ≥99% for deuterated forms (d1-d8) and a chemical purity of ≥99%, as documented in the vendor certificate of analysis . In comparison, alternative deuterated pixantrone forms (e.g., d4-labeled) or non-deuterated analytical standards provide lower isotopic enrichment or no mass shift at all, rendering them unsuitable as internal standards for matrix-matched quantification . FDA Guidance for Industry (2018) mandates that internal standards used in validated bioanalytical methods must be of established purity and demonstrated stability; Pixantrone-d8's ≥99% specification aligns directly with these regulatory expectations [1].

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetics

Pixantrone-d8 Enables Accurate Quantification of Pixantrone in Doxorubicin-Resistant Cellular Models

Pixantrone demonstrates cytotoxic activity against doxorubicin-resistant LoVo colon adenocarcinoma cells with an IC50 of 7.2 µg/mL, compared to 0.24 µg/mL in doxorubicin-sensitive LoVo cells [1]. To accurately measure pixantrone cellular accumulation and intracellular pharmacokinetics in these resistant versus sensitive models, Pixantrone-d8 serves as the essential internal standard for LC-MS/MS quantification, correcting for differential matrix effects introduced by varying cell lysate compositions between resistant and wild-type cells [2].

Chemoresistance Cytotoxicity Assays Internal Standard

Preclinical Cardiac Safety Differentiation: Pixantrone Does Not Worsen Doxorubicin-Induced Cardiomyopathy, Unlike Mitoxantrone

In a comparative study using doxorubicin-pretreated mice, subsequent administration of mitoxantrone (3 mg/kg) resulted in significant worsening of pre-existing degenerative cardiomyopathy, whereas pixantrone (27 mg/kg) did not worsen cardiac pathology [1]. In doxorubicin-naïve mice, two cycles of pixantrone (27 mg/kg) produced only minimal cardiac changes, while equivalent exposure to doxorubicin (7.5 mg/kg) or mitoxantrone (3 mg/kg) induced marked or severe degenerative cardiomyopathy [1].

Cardiotoxicity Topoisomerase II Inhibitor Preclinical Toxicology

Isoform Selectivity: Pixantrone Exhibits Cellular Preference for Topoisomerase IIα Over IIβ

Pixantrone exhibits cellular selectivity for the topoisomerase IIα isoform over the IIβ isoform [1]. Topoisomerase IIβ is the predominant isoform in quiescent cardiomyocytes, and its inhibition or poisoning by anthracyclines and mitoxantrone is mechanistically linked to dose-limiting cardiotoxicity. In contrast, topoisomerase IIα is primarily expressed in proliferating cancer cells [2].

Topoisomerase II Isoforms Mechanism of Action Cardiac Safety

Comparative Cytotoxicity: Pixantrone Is Active in Doxorubicin-Resistant Leukemia and Solid Tumor Models

Pixantrone demonstrates cytotoxicity against L1210 murine leukemia cells (IC50 = 0.01 µg/mL) and retains activity against doxorubicin-resistant LoVo colon adenocarcinoma cells (IC50 = 7.2 µg/mL) compared to doxorubicin-sensitive LoVo cells (IC50 = 0.24 µg/mL) . Preclinical evaluations indicate that while pixantrone displays lower in vitro cytotoxic potency than mitoxantrone and doxorubicin, its in vivo antitumor activity is equal or superior in leukemia and lymphoma models [1].

Chemoresistance Cytotoxicity Leukemia Models

Recommended Research and Industrial Application Scenarios for Pixantrone-d8


LC-MS/MS Method Development and Validation for Pixantrone Pharmacokinetic Studies

Pixantrone-d8 is the required internal standard for the development and validation of LC-MS/MS methods for quantifying pixantrone in plasma, tissue homogenates, or cell lysates. The +8 Da mass shift ensures baseline separation from the unlabeled analyte, enabling accurate correction for matrix effects and ionization variability as mandated by FDA Guidance for Industry on Bioanalytical Method Validation [1]. The ≥99% purity specification supports linear calibration curves across the expected therapeutic range (typically 1-1000 ng/mL), with inter-day precision and accuracy within ±15% (±20% at LLOQ) [2].

Quantification of Pixantrone in Doxorubicin-Resistant Cancer Models

Accurate quantification of pixantrone accumulation and intracellular distribution in doxorubicin-resistant cell lines (e.g., LoVo doxorubicin-resistant) requires Pixantrone-d8 as an internal standard to correct for matrix effects arising from differential protein content and lipid composition between sensitive and resistant cell lysates [1]. This application is essential for mechanistic studies investigating whether pixantrone circumvents P-glycoprotein-mediated efflux or other resistance mechanisms.

Preclinical Cardiotoxicity and Tissue Distribution Studies in Murine Models

For studies evaluating the cardiac safety profile of pixantrone relative to mitoxantrone or doxorubicin in rodent models, Pixantrone-d8 enables precise quantitation of drug concentrations in cardiac tissue, plasma, and target organs [1]. This is particularly relevant given the demonstrated absence of cardiomyopathy worsening in doxorubicin-pretreated mice receiving pixantrone versus mitoxantrone [2]. Tissue distribution data obtained using the d8 internal standard can correlate drug exposure with histopathologic findings.

ADME Studies for Pixantrone Formulation Development

Pixantrone-d8 serves as the internal standard for quantifying pixantrone in plasma and tissue samples during absorption, distribution, metabolism, and excretion (ADME) studies of novel pixantrone formulations, including liposomal or nanoparticle-based delivery systems [1]. The deuterated internal standard corrects for phospholipid matrix effects commonly encountered when analyzing liposomal formulations by LC-MS/MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pixantrone-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.